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Compound of Interest

Compound Name: 2,2-difluoropent-4-enoic Acid

Cat. No.: B1249098

An In-depth Technical Guide to 2,2-Difluoropent-4-enoic Acid
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical
properties of 2,2-difluoropent-4-enoic acid, a fluorinated organic compound of interest in
various scientific domains. This document collates available data on its structure, properties,
and reactivity, and outlines general experimental protocols for its characterization.

Chemical Identity and Physical Properties

2,2-Difluoropent-4-enoic acid is a short-chain carboxylic acid featuring a gem-difluoro group
at the a-position and a terminal double bond. Its unique structural features impart specific
chemical characteristics relevant to synthetic chemistry and drug design.

Table 1: General and Physical Properties of 2,2-Difluoropent-4-enoic Acid
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Property Value Source
IUPAC Name 2,2-difluoropent-4-enoic acid [1]
CAS Number 55039-89-9 [1]
Molecular Formula C5H6F202 [1]
Molecular Weight 136.10 g/mol [1]
Appearance Liquid [1]
Boiling Point 56-58 °C at 3 mmHg

Flash Point 55 °C

Predicted pKa 1.27 £0.10

Solubility Immiscible with water

Computed XLogP3 1.6 [1]

Spectroscopic Data

While a complete set of experimental spectra for 2,2-difluoropent-4-enoic acid is not readily
available in the public domain, a 3C NMR spectrum has been reported.[1] The expected
spectral features for *H NMR, 1°F NMR, Mass Spectrometry, and Infrared Spectroscopy can be
predicted based on the structure and data from analogous compounds.

Table 2: 13C NMR Spectral Data for 2,2-Difluoropent-4-enoic Acid

Chemical Shift (ppm) Assignment (Predicted)

C1 (C=0), C2 (CF2), C3 (CH2), C4 (=CH), C5

Data not fully available
(=CH2)

Note: The full experimental 13C NMR spectrum can be accessed through the PubChem
database under CID 11954656.[1]

Predicted Spectroscopic Characteristics
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e 1H NMR: The spectrum is expected to show signals for the vinyl protons (C4-H and C5-Hz)
and the methylene protons (C3-Hz). The vinyl protons will likely appear as a complex
multiplet in the downfield region (around 5-6 ppm). The methylene protons adjacent to the
double bond and the difluoro group will be a multiplet further upfield. The carboxylic acid
proton will present as a broad singlet at a downfield chemical shift (>10 ppm).

e 19F NMR: A single resonance is expected for the two equivalent fluorine atoms of the CF2
group. The chemical shift and multiplicity will be influenced by coupling to the adjacent
methylene protons.

e Mass Spectrometry: The molecular ion peak [M]* at m/z 136 is expected. Common
fragmentation patterns for carboxylic acids include the loss of H20 (m/z 118), COOH (m/z
91), and cleavage of the alkyl chain. The presence of fluorine will also lead to characteristic
fragmentation pathways, including the loss of HF (m/z 116) and CFzH (m/z 85).

« Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for the O-H stretch
of the carboxylic acid (broad, ~3000 cm~1), the C=0 stretch (~1710 cm~1), the C=C stretch
(~1640 cm~1), and C-F stretches (~1100-1300 cm™1).

Chemical Reactivity and Potential Applications

The chemical reactivity of 2,2-difluoropent-4-enoic acid is dictated by its functional groups:
the carboxylic acid, the a,a-difluoro center, and the terminal alkene.

Reactions of the Carboxylic Acid

The carboxylic acid moiety can undergo standard transformations such as esterification, amide
formation, and reduction to the corresponding alcohol.

Reactions Involving the Alkene

The terminal double bond is susceptible to a variety of addition reactions. Of particular note is
the potential for iodolactonization.[2] In the presence of iodine and a mild base, an
intramolecular cyclization is expected to occur, forming a five-membered y-lactone containing
an iodomethyl group. This reaction is a powerful tool for the stereoselective synthesis of
complex molecules.
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The alkene can also participate in other electrophilic additions and potentially in cycloaddition
reactions, although specific examples for this molecule have not been documented.

Influence of the Gem-Difluoro Group

The electron-withdrawing nature of the two fluorine atoms at the a-position increases the
acidity of the carboxylic acid (as indicated by the low predicted pKa). This group also influences
the reactivity of the adjacent methylene group and the overall electronic properties of the
molecule.

Synthesis

A detailed, peer-reviewed experimental protocol for the synthesis of 2,2-difluoropent-4-enoic
acid is not readily available. However, a plausible synthetic route can be envisioned starting
from diethyl 2,2-difluoromalonate.

Logical Synthesis Workflow

1. NaH, THF

Diethyl 2,2-difluoromalonate 2. Allyl bromide

o 2,2-difluoro-4-pentenoic acid ethyl esxer} Hydrolysis (e.g., LIOH, HO/THF) 2,2-Difluoropent-4-enoic acid

Click to download full resolution via product page

Caption: Plausible synthetic route to 2,2-difluoropent-4-enoic acid.

Biological Activity

There is currently no specific information in the scientific literature regarding the biological
activity or potential enzyme inhibitory properties of 2,2-difluoropent-4-enoic acid. However,
the incorporation of fluorine atoms into organic molecules is a common strategy in drug
discovery to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.
The structural motifs present in this molecule—a short-chain fatty acid analogue with a,a-
difluorination—suggest potential for investigation as an inhibitor of enzymes involved in fatty
acid metabolism or other pathways where a carboxylic acid moiety is recognized.

Experimental Protocols
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While a specific synthesis protocol for 2,2-difluoropent-4-enoic acid is not available, the
following are general experimental methodologies for the characterization of such a compound.

General Procedure for NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds) in an NMR tube.

e 1H NMR: Acquire a standard one-dimensional proton NMR spectrum. Typical parameters
include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2
seconds.

e 13C NMR: Acquire a proton-decoupled 13C NMR spectrum. A sufficient number of scans
should be acquired to obtain a good signal-to-noise ratio.

e 19F NMR: Acquire a proton-decoupled °F NMR spectrum. A suitable fluorine-containing
reference standard should be used.

o Data Processing: Process the raw data using appropriate software, including Fourier
transformation, phase correction, and baseline correction.

General Procedure for Mass Spectrometry (Electron
lonization)

o Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent
(e.g., methanol, dichloromethane) into the mass spectrometer.

« lonization: Utilize a standard electron ionization (El) source.
e Analysis: Acquire a full scan mass spectrum over a suitable m/z range (e.g., 40-400 amu).

o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
confirm the structure.

General Procedure for Infrared (IR) Spectroscopy

o Sample Preparation: As the compound is a liquid, a thin film can be prepared between two
KBr or NaCl plates.
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» Data Acquisition: Record the spectrum using a Fourier-transform infrared (FTIR)
spectrometer over the range of 4000-400 cm™1,

o Data Analysis: Identify the characteristic absorption bands corresponding to the functional
groups present in the molecule.

Experimental Workflow for Characterization

2,2-Difluoropent-4-enoic Acid Sample

' i '

Mass Spectrometry NMR Spectroscopy
(El (*H, 13C, 1°F)

FTIR Spectroscopy

Structural Confirmation Purity Assessment

Click to download full resolution via product page

Caption: General workflow for the structural characterization of 2,2-difluoropent-4-enoic acid.

Safety Information

2,2-Difluoropent-4-enoic acid is classified as a corrosive and irritant. It is harmful if
swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.
[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a
lab coat, should be worn when handling this compound. All work should be conducted in a well-
ventilated fume hood.

Conclusion

2,2-Difluoropent-4-enoic acid is a molecule with interesting structural features that suggest a
range of potential chemical transformations and applications. While there is a lack of
comprehensive experimental data in the current literature, this guide provides a summary of the
known properties and a framework for its further investigation. The development of a robust
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synthetic protocol and a thorough characterization of its reactivity and biological activity are key
areas for future research that could unlock the full potential of this fluorinated building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
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